molecular formula C21H28N4O2 B5342298 4-benzyl-3-ethyl-1-(5-propan-2-yl-1H-pyrazole-3-carbonyl)-1,4-diazepan-5-one

4-benzyl-3-ethyl-1-(5-propan-2-yl-1H-pyrazole-3-carbonyl)-1,4-diazepan-5-one

Cat. No.: B5342298
M. Wt: 368.5 g/mol
InChI Key: NHILTHLGNQKSTO-UHFFFAOYSA-N
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Description

4-benzyl-3-ethyl-1-(5-propan-2-yl-1H-pyrazole-3-carbonyl)-1,4-diazepan-5-one is a synthetic organic compound that belongs to the class of diazepanones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-benzyl-3-ethyl-1-(5-propan-2-yl-1H-pyrazole-3-carbonyl)-1,4-diazepan-5-one typically involves multi-step organic reactions. The starting materials may include benzyl chloride, ethylamine, and 5-propan-2-yl-1H-pyrazole-3-carboxylic acid. The reaction conditions often require the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine or pyridine.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

4-benzyl-3-ethyl-1-(5-propan-2-yl-1H-pyrazole-3-carbonyl)-1,4-diazepan-5-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve the use of lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium iodide in acetone for halogen exchange.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, 4-benzyl-3-ethyl-1-(5-propan-2-yl-1H-pyrazole-3-carbonyl)-1,4-diazepan-5-one can be used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound may be studied for its potential interactions with enzymes or receptors.

Medicine

In medicinal chemistry, it could be investigated for its potential therapeutic effects, such as anti-inflammatory or anti-cancer properties.

Industry

In the industrial sector, this compound might be used in the development of new materials or as a precursor for other chemical products.

Mechanism of Action

The mechanism of action of 4-benzyl-3-ethyl-1-(5-propan-2-yl-1H-pyrazole-3-carbonyl)-1,4-diazepan-5-one involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-benzyl-3-ethyl-1-(5-methyl-1H-pyrazole-3-carbonyl)-1,4-diazepan-5-one
  • 4-benzyl-3-ethyl-1-(5-ethyl-1H-pyrazole-3-carbonyl)-1,4-diazepan-5-one

Uniqueness

The unique structural features of 4-benzyl-3-ethyl-1-(5-propan-2-yl-1H-pyrazole-3-carbonyl)-1,4-diazepan-5-one, such as the presence of the propan-2-yl group on the pyrazole ring, may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

IUPAC Name

4-benzyl-3-ethyl-1-(5-propan-2-yl-1H-pyrazole-3-carbonyl)-1,4-diazepan-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N4O2/c1-4-17-14-24(21(27)19-12-18(15(2)3)22-23-19)11-10-20(26)25(17)13-16-8-6-5-7-9-16/h5-9,12,15,17H,4,10-11,13-14H2,1-3H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHILTHLGNQKSTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CN(CCC(=O)N1CC2=CC=CC=C2)C(=O)C3=NNC(=C3)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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